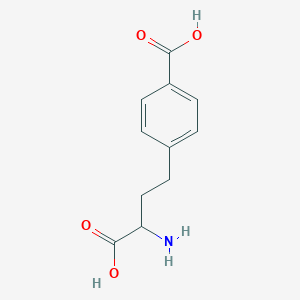
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that features both imidazole and isoxazole moieties. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.
準備方法
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling Reactions: The imidazole and isoxazole moieties are then coupled through an oxalamide linkage, typically using oxalyl chloride as a coupling agent under basic conditions.
化学反応の分析
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the oxalamide linkage to form amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or isoxazole rings, depending on the substituents and reaction conditions.
科学的研究の応用
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s heterocyclic structures make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, potentially inhibiting their activity. The isoxazole ring may interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide can be compared with other compounds containing imidazole and isoxazole rings:
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide: This compound has a similar structure but with different substituents, which may alter its biological activity.
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide: Another similar compound with variations in the isoxazole ring, potentially leading to different interactions with biological targets.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-9-7-10(16-20-9)15-12(19)11(18)14-3-2-5-17-6-4-13-8-17/h4,6-8H,2-3,5H2,1H3,(H,14,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCKLDKWHHIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)

![5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B3010748.png)


![Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate](/img/structure/B3010756.png)
![Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate](/img/structure/B3010758.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)

![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)

![N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide](/img/structure/B3010765.png)
